oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol
Description
Oxalic acid (HOOC–COOH) is a dicarboxylic acid widely present in nature and industrial processes. It plays dual roles as a metabolic byproduct (e.g., in ethylene glycol poisoning) and a reagent in organic synthesis, catalysis, and environmental applications . [(2S)-1,4-Oxazepan-2-yl]methanol is a chiral alcohol derivative containing a seven-membered oxazepane ring.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c8-5-6-4-7-2-1-3-9-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |
InChI Key |
DOLXMVIFIDAIJN-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@H](OC1)CO.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNCC(OC1)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to (S)-(1,4-oxazepan-2-yl)methanol involves the stereoselective reduction of an oxazepane precursor bearing a carbonyl or related functional group at the 2-position. The key steps include:
Starting Material : A chiral oxazepane derivative, often prepared by ring closure reactions involving amino alcohols or amino acids as chiral sources.
Reduction Step : The carbonyl group on the oxazepane ring is reduced to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH₄). Methanol is typically used as the solvent, and the reaction is conducted under controlled temperatures (0–25°C) to preserve stereochemistry and prevent racemization.
Chiral Catalysis : In some protocols, chiral catalysts or auxiliaries are employed to enhance enantioselectivity during ring formation or reduction.
Purification : The product is purified by crystallization or chromatographic techniques, including reverse-phase high-performance liquid chromatography (HPLC), to achieve enantiomeric purity greater than 98%.
Industrial Scale Production
In industrial settings, the synthesis is scaled up using:
Automated reactors with precise temperature and mixing controls.
Continuous flow chemistry techniques to improve yield and reproducibility.
High-purity starting materials and solvents to ensure batch-to-batch consistency.
Advanced purification methods such as crystallization under controlled conditions and preparative chromatography to meet quality standards.
Detailed Research Outcomes and Data Analysis
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Oxazepane precursor synthesis | Chiral amino alcohols, ring closure reagents | Formation of oxazepane ring | 75-85 | Stereochemistry controlled |
| Reduction | Sodium borohydride, methanol, 0–25°C | (S)-(1,4-oxazepan-2-yl)methanol | 80-90 | High enantiomeric excess (>98%) |
| Purification | Crystallization or chiral HPLC | Pure compound | >98% purity | Verified by chiral HPLC |
Enantiomeric Purity Verification
Chiral HPLC : Use of polysaccharide-based columns such as Chiralpak® AD-H to separate enantiomers and quantify enantiomeric excess (ee).
Optical Rotation : Measurement of specific rotation to confirm stereochemical configuration.
NMR Spectroscopy : Chiral shift reagents employed in ^1H NMR to distinguish enantiomers.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield/Enantiomeric Purity | References |
|---|---|---|---|---|
| NaBH₄ Reduction in MeOH | Mild conditions, high stereoselectivity | Requires careful temperature control | 80-90% yield, >98% ee | |
| Chiral Catalysis | Potential for higher selectivity | Catalyst cost, optimization needed | Variable, up to >99% ee | |
| Industrial Continuous Flow | Scalability, reproducibility | Equipment cost, process complexity | Comparable yields, high purity |
Summary of Key Research Findings
The reduction of oxazepane derivatives with sodium borohydride in methanol is the most commonly reported and effective method for preparing (S)-(1,4-oxazepan-2-yl)methanol with high enantiomeric purity.
Industrial processes emphasize automation and continuous flow to maintain consistent quality and yield.
Purification by chiral chromatography ensures the removal of racemic impurities.
Analytical techniques such as chiral HPLC and NMR are critical for confirming stereochemistry and purity.
The compound’s stability profile necessitates controlled storage to maintain integrity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions may be carried out under various conditions, such as different temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or other reduced derivatives.
Scientific Research Applications
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and affecting their availability and activity. It may also interact with enzymes and other proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table: Solvent Impact on Oxalic Acid Reactivity
Biological Activity
The compound oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol is a derivative of oxalic acid, which is known for its various biological activities. Oxalic acid itself is an alpha,omega-dicarboxylic acid that plays a significant role as a human metabolite. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Oxalic acid has the chemical formula and is characterized by two carboxyl groups. The addition of the oxazepan moiety enhances its biological profile. The structural formula can be represented as follows:
The oxazepan ring contributes to the compound's interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.
1. Pharmacological Effects
Research indicates that oxalic acid derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that oxalic acid can inhibit the growth of certain bacteria and fungi. The mechanism involves disruption of microbial cell membranes.
- Antioxidant Properties : Oxalic acid has been noted for its ability to scavenge free radicals, thus reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or inflammation.
- Receptor Interaction : It can bind to various receptors, influencing neurotransmitter release and other cellular responses.
Case Study 1: Urinary Oxalate Determination
A significant study involved the determination of urinary oxalate using gas chromatography, highlighting the relevance of oxalic acid in clinical settings. This study analyzed urine from patients with calcium oxalate stones and found elevated urinary oxalate levels in those with recurrent stones compared to controls . This underscores the importance of monitoring oxalate levels in patients at risk for kidney stones.
Case Study 2: Treatment Against Varroa Mites
Another interesting application of oxalic acid was observed in apiculture, where it was used as a treatment against Varroa mites. A small case study reported successful mite control using sublimated oxalic acid, demonstrating its potential as a biopesticide in agricultural settings . This application highlights the compound's versatility beyond human health.
Table 1: Summary of Biological Activities
Q & A
Q. What are the common laboratory synthesis methods for oxalic acid derivatives using methanol?
Oxalic acid derivatives, such as methyl oxalate, are synthesized via esterification of oxalic acid with methanol. Key steps include:
- Catalyzed esterification : Anhydrous oxalic acid reacts with methanol in the presence of concentrated sulfuric acid or hydrogen chloride as a catalyst. The reaction produces methyl oxalate, with methanol recycled via distillation .
- Purification : Insoluble byproducts (e.g., sodium sulfate) are filtered, and crude oxalic acid is crystallized from hydrolyzed solutions .
- Alternative routes : Methanolysis of ethyl oxalate or dehydration of hydrated oxalic acid with methanol vapor can also yield methyl oxalate .
Q. How does oxalic acid interact with alcohol dehydrogenase (ADH) in metabolic studies?
Oxalic acid is not directly metabolized by ADH but influences toxicity pathways. For example:
- Competitive inhibition : Ethanol or methanol poisoning involves ADH-mediated conversion to toxic metabolites (formic acid from methanol; glycolic/oxalic acid from ethylene glycol). Ethanol competitively inhibits ADH, reducing toxic metabolite formation .
- Enzyme affinity : Ethanol’s higher ADH affinity than methanol or ethylene glycol makes it a therapeutic antidote .
Q. What analytical methods are effective for quantifying oxalic acid in complex matrices?
- HPLC : Optimized mobile phases (e.g., methanol:water with 0.001 N acetic acid) resolve oxalic acid in urine samples with retention times of ~2.7 minutes. Pre-acidification is unnecessary when acetic acid is included in the mobile phase .
- Electrochemical detection : pH optimization (e.g., 0.1 M sulfuric acid) enhances oxalic acid oxidation signals on Pt/CB-Ni-rGO electrodes .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to favor glycolic acid over formic acid in oxalic acid conversion?
Ruthenium-based catalysts enable selective hydrogenation of oxalic acid to glycolic acid. Key factors include:
- Temperature control : Below 140°C, glycolic acid forms via Pathway A (desired). Above 140°C, decomposition to formic acid and CO2 dominates (Pathway B) .
- Reaction monitoring : Gas-phase analysis (CO2, CO, methanol) and liquid-phase tracking of intermediates (glyoxal, formaldehyde) help adjust conditions .
- Catalyst design : Modifying support materials (e.g., carbon vs. oxides) can suppress side reactions like methanol-to-methane conversion .
Q. How should researchers resolve contradictions in oxalic acid’s role in metabolic acidosis?
Conflicting data on oxalic acid’s contribution to acidosis arise from:
- Metabolite specificity : Glycolic acid (from ethylene glycol) is the primary acidifying agent, while oxalic acid’s role is secondary (via calcium oxalate crystal deposition in kidneys) .
- Dose dependency : Large ethanol ingestions may indirectly cause acidosis via acetic acid, not oxalic acid .
- Methodological validation : Quantify all acidic metabolites (e.g., glycolic, formic, oxalic acids) via HPLC or GC-MS to isolate contributions .
Q. What pathways govern oxalic acid’s role in CO2 reduction processes?
In electrochemical CO2 reduction:
- Electrolyte effects : Oxalic acid production is higher in KHCO3 than Na2SO4 electrolytes due to pH buffering and enhanced CO2 solubility .
- Faradaic efficiency : Photooxidation of oxalic acid to CO2 achieves >75% efficiency, but conventional electrolysis is less effective .
- Technical maturity : Oxalic acid synthesis from CO2 is in early R&D stages, requiring improved catalysts for industrial viability .
Q. How do reaction conditions influence oxalic acid decomposition in synthetic applications?
- Thermal stability : Above 120°C, oxalic acid decomposes to formic acid and CO2. At 140°C, formaldehyde and hydrocarbons form via glyoxal intermediates .
- Solvent selection : Aqueous oxalic acid solutions stabilize hydrolysis, while methanol/ethanol mixtures favor esterification .
Methodological Tables
Q. Table 1. Key Intermediates in Oxalic Acid Hydrogenation (Ru Catalyst)
| Pathway | Temperature Range | Major Products | Selectivity |
|---|---|---|---|
| A | <140°C | Glycolic acid | 18% |
| B | >140°C | Formic acid | 20% |
| C | >140°C | Methane | 10% |
| Data sourced from . |
Q. Table 2. HPLC Parameters for Oxalic Acid Quantification
| Column | Mobile Phase | Retention Time | Detection Wavelength |
|---|---|---|---|
| KYATECH HiQ Sil C18HS | Methanol:Water (50:50) + 0.001 N Acetic Acid | 2.705 ± 0.005 min | 237 nm |
| From . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
